molecular formula C14H18N4O2S2 B2792218 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide CAS No. 1795088-45-7

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide

Cat. No. B2792218
CAS RN: 1795088-45-7
M. Wt: 338.44
InChI Key: JBHKVLBUEQUPKH-UHFFFAOYSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide, also known as GSK2330672, is a novel small-molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Immunosuppressive Activity

Another derivative, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazole-5-yl)formamide, exhibited highly immunosuppressive activity. This compound could serve as a lead candidate for the development of immunosuppressant agents .

Antioxidant Properties

Although not directly related to cancer, it’s worth noting that certain synthesized compounds with N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine scaffolds demonstrated potent antioxidant activity .

properties

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-22(19,20)17-12-4-7-18(8-5-12)14-16-13(10-21-14)11-3-2-6-15-9-11/h2-3,6,9-10,12,17H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHKVLBUEQUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide

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